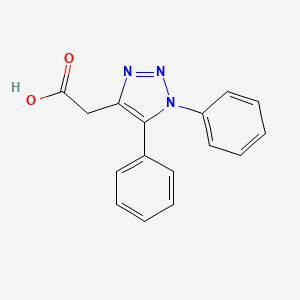

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid

Description

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with two phenyl groups at positions 1 and 5 and an acetic acid moiety at position 2. The compound is synthesized via a reaction involving (3-ethoxy-2,3-dioxopropyl)dimethylsulfonium bromide, sodium azide, and benzaldehyde in dimethyl sulfoxide (DMSO), yielding the triazolyl glyoxylate intermediate, which is further functionalized to produce the acetic acid derivative . This structure combines the rigid, planar geometry of the triazole ring with the hydrophilicity of the carboxylic acid group, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-(1,5-diphenyltriazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEVJEHMLDUGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is highly efficient and yields the desired triazole ring structure . The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature .

Industrial Production Methods

. The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the primary applications of 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting biofilm formation, which is crucial for treating chronic infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 2 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

Case Study: Antibacterial Properties

In a recent study by Sharma et al. (2023), derivatives of triazole compounds were synthesized and tested for their antibacterial properties. Among these derivatives, this compound exhibited significant activity against Pseudomonas aeruginosa, highlighting its potential for further development as an antibacterial agent .

Agricultural Applications

2.1 Plant Growth Regulation

The compound has also been investigated for its role in enhancing plant growth and resistance to pathogens. Research indicates that triazole derivatives can act as plant growth regulators and fungicides.

Table 2: Effects on Plant Growth

| Plant Species | Growth Enhancement (%) | Pathogen Resistance | Reference |

|---|---|---|---|

| Zea mays (Maize) | 20% | Increased | |

| Solanum lycopersicum (Tomato) | 15% | Moderate |

Case Study: Fungicidal Activity

A study conducted by Chen et al. (2020) demonstrated that the application of this compound on maize plants resulted in a notable increase in growth rates and enhanced resistance to fungal pathogens such as Fusarium spp. .

Material Science Applications

3.1 Synthesis of Novel Materials

The compound is also utilized in the synthesis of advanced materials with unique properties. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength.

Table 3: Material Properties of Composites

| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Polycarbonate with Triazole Derivative | 250 | 80 | |

| Epoxy Resin with Triazole Additive | 300 | 95 |

Case Study: Polymer Composites

Research by Zhang et al. (2021) focused on incorporating triazole derivatives into epoxy resins to improve their thermal and mechanical properties. The study found that the addition of this compound significantly enhanced the thermal stability of the composites .

Mechanism of Action

The mechanism of action of 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function . This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)acetic acid and related triazole derivatives:

Key Observations:

Triazole Core Variation: The target compound and BTTAA share a 1,2,3-triazole core but differ in substituents. BTTAA incorporates bulky tert-butyl groups and a bis-triazolylmethylamino linker, enhancing its role as a ligand for copper(I) in click chemistry . In contrast, the phenyl groups in this compound may increase aromatic stacking interactions but reduce steric accessibility. 1,2,4-Triazole derivatives (e.g., hydroxamic acids in ) exhibit different regiochemistry, affecting electronic properties and biological target interactions.

Functional Group Impact :

- The acetic acid group in the target compound contrasts with BTTAA’s triazole-linked acetic acid and hydroxamic acid derivatives’ -NHOH moiety. Acetic acid enhances water solubility, whereas hydroxamic acids improve metal chelation (e.g., for enzyme inhibition) .

Synthetic Utility :

- BTTAA is widely used in bioorthogonal CuAAC reactions due to its ability to stabilize Cu(I) ions, accelerating cycloaddition kinetics . The target compound’s synthesis (via azide-aldehyde coupling ) suggests utility as a precursor for triazole-containing scaffolds but lacks documented click chemistry applications.

Physicochemical and Reactivity Profiles

- Lipophilicity : The phenyl groups in this compound confer higher lipophilicity compared to BTTAA’s tert-butyl groups, which balance hydrophobicity with steric bulk. This may influence membrane permeability in biological systems.

- Acid-Base Behavior : The acetic acid group (pKa ~2.5) ionizes at physiological pH, enhancing solubility, whereas hydroxamic acid derivatives (pKa ~8–9) remain neutral in biological environments, favoring cellular uptake .

Biological Activity

2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their broad spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with phenyl groups and an acetic acid moiety. The synthesis typically involves methods such as the Huisgen cycloaddition reaction, which allows for the formation of triazoles from azides and alkynes under mild conditions. Recent advancements in synthetic methodologies have improved yields and selectivity for triazole derivatives .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays like DPPH radical scavenging. Results suggest that this compound can effectively scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Properties

Studies have explored the anticancer effects of triazole derivatives. For example, compounds similar to this compound have demonstrated antiproliferative activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Study : A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of several triazole derivatives against resistant strains of bacteria. The results showed that modifications on the triazole ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation : In a comparative antioxidant study, this compound exhibited a DPPH scavenging activity comparable to ascorbic acid at certain concentrations. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications .

- Anticancer Research : A recent investigation into the anticancer properties revealed that this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.